4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine
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Overview
Description
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring substituted with a 4-fluorophenyl group and a 1,2,4-triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile or ester under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinating agent to introduce the fluorine atom into the phenyl ring.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines or amino alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a pharmacological agent in drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: A compound with a similar piperidine ring and fluorophenyl group.
Paroxetine: A compound with a similar piperidine ring structure, used as an antidepressant.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: A compound with similar structural features, investigated for its antimalarial activity.
Uniqueness
4-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of both the 1,2,4-triazole ring and the 4-fluorophenyl group, which may confer distinct pharmacological properties compared to other similar compounds. Its specific combination of structural features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H15FN4 |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C13H15FN4/c14-11-1-3-12(4-2-11)18-9-16-17-13(18)10-5-7-15-8-6-10/h1-4,9-10,15H,5-8H2 |
InChI Key |
UXYPQAHJXNAJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=CN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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